2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid” is a bioactive compound that has been isolated from Bacillus pumilus . It has been studied for its larvicidal, antioxidant, and biotoxicity properties .

Molecular Structure Analysis

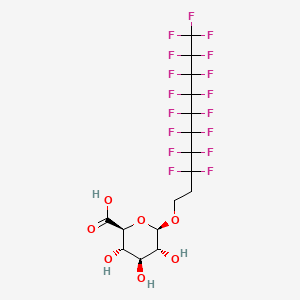

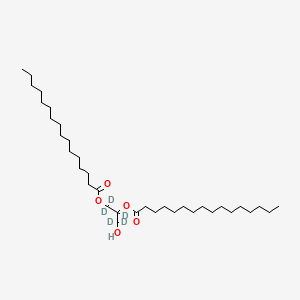

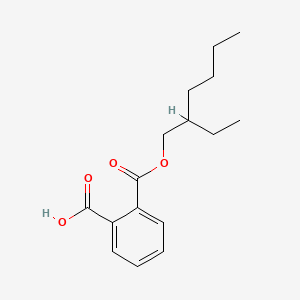

The molecular formula of “this compound” is C16H22O4 . The compound was characterized through various spectroscopic techniques such as thin layer chromatography (TLC), UV–visible spectroscopy (UV), Fourier-transform infrared spectroscopy, nuclear magnetic resonance spectroscopy, and gas chromatography–mass spectrometry analysis .Scientific Research Applications

Synthesis and Characterization of Complexes : Research has been conducted on the synthesis, spectroscopic analysis, and DNA binding properties of certain complexes involving related benzoic acid derivatives. For instance, the synthesis of Ru(II) complexes using 2-hydroxy-benzoic acid derivatives and their interaction with DNA has been studied (Chitrapriya et al., 2011).

Application in Polymer Solar Cells : The use of related benzoic acid derivatives in the fabrication of polymer solar cells has been explored. A study demonstrated the enhancement of power conversion efficiency in solar cells using a ternary blend with indene-C60 bisadduct as an electron-cascade acceptor (Cheng et al., 2014).

Catalysis and Organic Synthesis : Research includes the exploration of benzoic acid derivatives in catalysis, such as their use in esterification reactions. For example, the synthesis and characterization of mixed oxides derived from AMO LDHs for the esterification of benzoic acid with 2-ethylhexanol have been studied (Kuljiraseth et al., 2019).

Photonic Applications in Solar Cells : The impact of 2-D photonic structures on light absorption enhancement in organic solar cells, where related benzoic acid derivatives are used, has been investigated. This study aimed at increasing the efficiency of solar cells through novel structural designs (Lan et al., 2018).

Photostabilizers in Polymer Chemistry : Certain metal salts of benzoic acid derivatives have been identified as a new class of stabilizers against free radical photo-oxidation and singlet oxygen oxidation in polymers (Rabek et al., 1982).

Mechanism of Action

The compound has been found to cause a high percent mortality rate in a dose-dependent manner against Aedes aegypti, Culex quinquefasciatus, and Anopheles stephensi . It significantly increased the superoxide dismutase, catalase, α, β esterase and Glutathione-S-transferase level after 24 hours of the treatment period . The compound also causes DNA damage in all tested insects .

Future Directions

The study concludes that the critical success factors of new insecticidal agent development are based on the eco-compatibility and alternative tools for the pesticide producing industry . This suggests that “2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid” and similar compounds could play a significant role in future pest control strategies.

Properties

CAS No. |

1276197-22-8 |

|---|---|

Molecular Formula |

C16H22O4 |

Molecular Weight |

282.37 g/mol |

IUPAC Name |

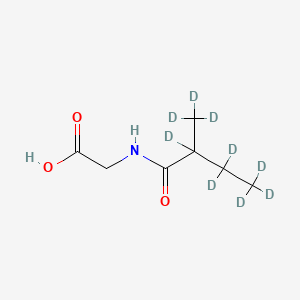

2,3,4,5-tetradeuterio-6-(2-ethylhexoxycarbonyl)benzoic acid |

InChI |

InChI=1S/C16H22O4/c1-3-5-8-12(4-2)11-20-16(19)14-10-7-6-9-13(14)15(17)18/h6-7,9-10,12H,3-5,8,11H2,1-2H3,(H,17,18)/i6D,7D,9D,10D |

InChI Key |

DJDSLBVSSOQSLW-NECLWFIRSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC(CC)CCCC)[2H])[2H] |

SMILES |

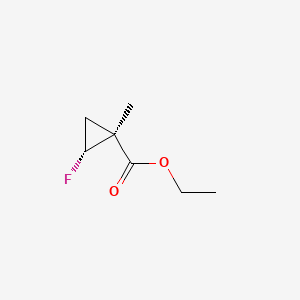

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)O |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)O |

boiling_point |

greater than 572 °F at 760 mmHg (NTP, 1992) |

density |

1.0688 at 73 °F (NTP, 1992) - Denser than water; will sink |

flash_point |

greater than 200 °F (NTP, 1992) |

physical_description |

Mono(2-ethylhexyl)phthalate is a clear colorless to cloudy white viscous liquid. (NTP, 1992) Solid |

Related CAS |

25425-73-4 (hydrochloride salt) |

solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) |

Synonyms |

Mono(2-ethylhexyl) Phthalate-d4; 2-Ethylhexyl Hydrogen Phthalate-d4; Phthalic Acid-d4 Mono(2-ethylhexyl) Ester; 1,2-(Benzene-d4)dicarboxylic Acid Mono(2-ethylhexyl) Ester; MEHP-d4; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.